1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and trifluoromethyl reagents. One common method includes the use of tert-butyl chloroformate and trifluoromethyl iodide under basic conditions to introduce the tert-butyl and trifluoromethyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrrolidine ring or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit enzymes or bind to receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylate: Similar structure but lacks the trifluoromethyl group.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Contains tert-butyl groups but differs in its core structure.
Uniqueness
1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activities, making it a valuable molecule in various research and industrial applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(18)16-6-5-11(7-16,8(17)19-4)12(13,14)15/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREBYPYANHFQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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